

(4R)-Limonene 1,2-Epoxyde: A Comprehensive Technical Guide on Structure and Stereochemistry

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Compound of Interest

Compound Name: *Limonene-1,2-epoxide*

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Introduction

(4R)-Limonene 1,2-epoxide, a derivative of the naturally abundant monoterpene (R)-(+)-limonene, is a chiral molecule of significant interest in synthetic organic chemistry and drug development.^[1] Its versatile reactivity, stemming from the strained epoxide ring, makes it a valuable intermediate for the synthesis of a wide range of complex molecules and bioactive compounds. This technical guide provides an in-depth analysis of the structure, stereochemistry, synthesis, and spectroscopic properties of (4R)-limonene 1,2-epoxide, with a focus on its two primary diastereomers: the cis and trans isomers.

Structure and Stereochemistry

(4R)-Limonene 1,2-epoxide is a bicyclic molecule featuring a cyclohexane ring fused to an oxirane (epoxide) ring. The designation "(4R)" indicates that the stereocenter at carbon 4, bearing the isopropenyl group, has an R configuration. The epoxidation of the 1,2-double bond of (R)-limonene can occur from either face of the double bond, leading to the formation of two diastereomers: cis and trans.

- cis-(4R)-Limonene 1,2-epoxide: In this isomer, the epoxide ring is on the same side as the isopropenyl group relative to the plane of the cyclohexane ring. Its systematic IUPAC name

is (1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane.[2]

- trans-(4R)-Limonene 1,2-epoxide: In this isomer, the epoxide ring is on the opposite side of the isopropenyl group. Its systematic IUPAC name is (1S,4R,6R)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane.[3][4]

The absolute configurations of the three stereocenters for each isomer are crucial for understanding their chemical behavior and interactions in biological systems.

Physicochemical and Spectroscopic Data

The distinct stereochemistry of the cis and trans isomers gives rise to unique physicochemical properties and spectroscopic signatures. The following tables summarize key quantitative data for easy comparison.

Table 1: Physicochemical Properties of (4R)-Limonene 1,2-Epoxide Isomers

Property	cis-(4R)-Limonene 1,2-Epoxide	trans-(4R)-Limonene 1,2-Epoxide	Reference(s)
Molecular Formula	C ₁₀ H ₁₆ O	C ₁₀ H ₁₆ O	[5]
Molecular Weight	152.23 g/mol	152.23 g/mol	[5]
CAS Number	4680-24-4	6909-30-4	[2][3]

Table 2: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃) for (4R)-Limonene 1,2-Epoxide Isomers

Proton	cis Isomer (δ , ppm, multiplicity, J (Hz))	trans Isomer (δ , ppm, multiplicity, J (Hz))	Reference(s)
CH ₃ (on epoxide)	1.26 (s)	1.32 (s)	[6]
CH (epoxide)	3.05 (s)	2.98 - 3.00 (m)	[6]
=CH ₂	4.65 (m)	4.67 (m)	[6]
CH ₃ (isopropenyl)	1.61 - 1.70 (m)	1.66 - 1.74 (m)	[6]
Ring Protons	1.14 - 2.15 (m)	1.35 - 2.07 (m)	[6]

Table 3: ¹³C NMR Spectroscopic Data (300 MHz, CDCl₃) for (4R)-Limonene 1,2-Epoxide Isomers

Carbon	cis Isomer (δ , ppm)	trans Isomer (δ , ppm)	Reference(s)
C=CH ₂	149.2	149.4	[6]
=CH ₂	109.2	109.2	[6]
C-O (epoxide)	60.7	59.4	[6]
C-O (epoxide)	57.5	57.7	[6]
Ring Carbons	36.4, 30.9, 28.8, 26.1, 24.4	40.9, 30.9, 30.0, 24.5, 23.3	[6]
CH ₃ (on epoxide)	21.2	20.4	[6]

Table 4: Key FTIR Absorption Bands for Epoxides

Vibrational Mode	Wavenumber (cm ⁻¹)	Reference(s)
Ring "Breathing" (Symmetric C-O-C Stretch)	1280 - 1230	[1]
Asymmetric C-O-C Stretch	950 - 810	[1]
Symmetric C-O-C Stretch	880 - 750	[1]
C-H Stretch (aliphatic)	~2925	[7]

Note: Specific peak positions for the individual isomers of (4R)-limonene 1,2-epoxide may vary slightly.

Experimental Protocols

Chemical Synthesis: Epoxidation with Peracetic Acid

This method provides a mixture of cis and trans diastereomers.

Protocol:

- A mechanically stirred mixture of 1 kg (7.3 mol) of (R)-(+)-limonene and 310.6 g of sodium carbonate is cooled to 0°-10°C.
- 1.61 kg (9.1 mol) of 40% peracetic acid is added dropwise to the cooled mixture.
- After the addition is complete, the reaction mixture is stirred for an additional 45 minutes.
- The mixture is then washed sequentially with ice water, a sodium carbonate solution, and brine.
- The organic layer is dried over magnesium sulfate.
- The final product is purified by distillation to separate recovered limonene, the cis-epoxide, the trans-epoxide, and any diepoxide formed.[8]

Biocatalytic Synthesis: Stereoselective Epoxidation using Oat Peroxygenase

This method allows for the stereoselective synthesis of the trans isomer from (R)-limonene.

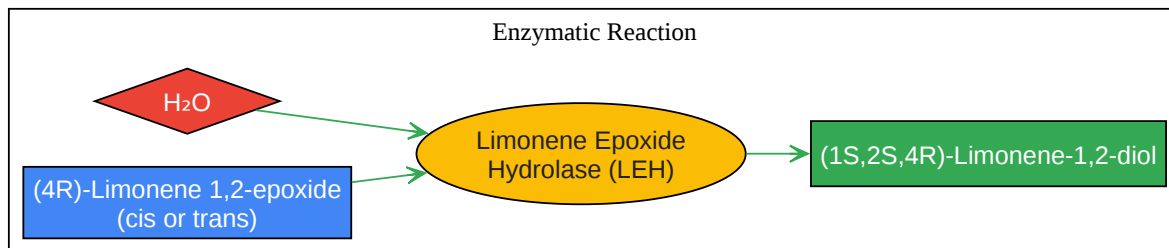
Protocol:

- Prepare a suspension of 3 g of peroxygenase-containing preparation from oat flour in 20 mL of 50 mM phosphate buffer (pH 7.5).
- To this suspension, add 540 μL (454 mg, 3.33 mmol) of (R)-limonene and 460 μL (3.36 mmol) of 70% tert-butyl hydroperoxide (t-BuOOH) in water via a syringe pump at a constant infusion rate of 300 $\mu\text{L/h}$.
- Maintain the mixture under vigorous stirring at 25°C for 4 hours.
- The reaction progress can be monitored by gas chromatography (GC).
- Extract the entire suspension with diethyl ether (3 x 15 mL).
- Separate the organic phase by centrifugation at 2930 x g for 20 minutes for each extraction.
- Combine the organic phases, dry over anhydrous Na_2SO_4 , and remove the solvent under reduced pressure.
- Purify the residue by column chromatography on deactivated silica gel, eluting with a mixture of n-hexane and diethyl ether (96:4 v/v) to yield the pure trans-(4R)-limonene 1,2-epoxide.^[9]

Signaling Pathways and Experimental Workflows

Enzymatic Hydrolysis of (4R)-Limonene 1,2-Epoxyde

(4R)-Limonene 1,2-epoxyde is a substrate for limonene epoxyde hydrolase (LEH), an enzyme found in some bacteria that can utilize limonene as a carbon source.^[10] The enzyme catalyzes the stereospecific ring-opening of the epoxyde to form (1S,2S,4R)-limonene-1,2-diol.^[10] This reaction is significant in understanding the metabolic fate of limonene and its derivatives and has applications in the synthesis of chiral diols.

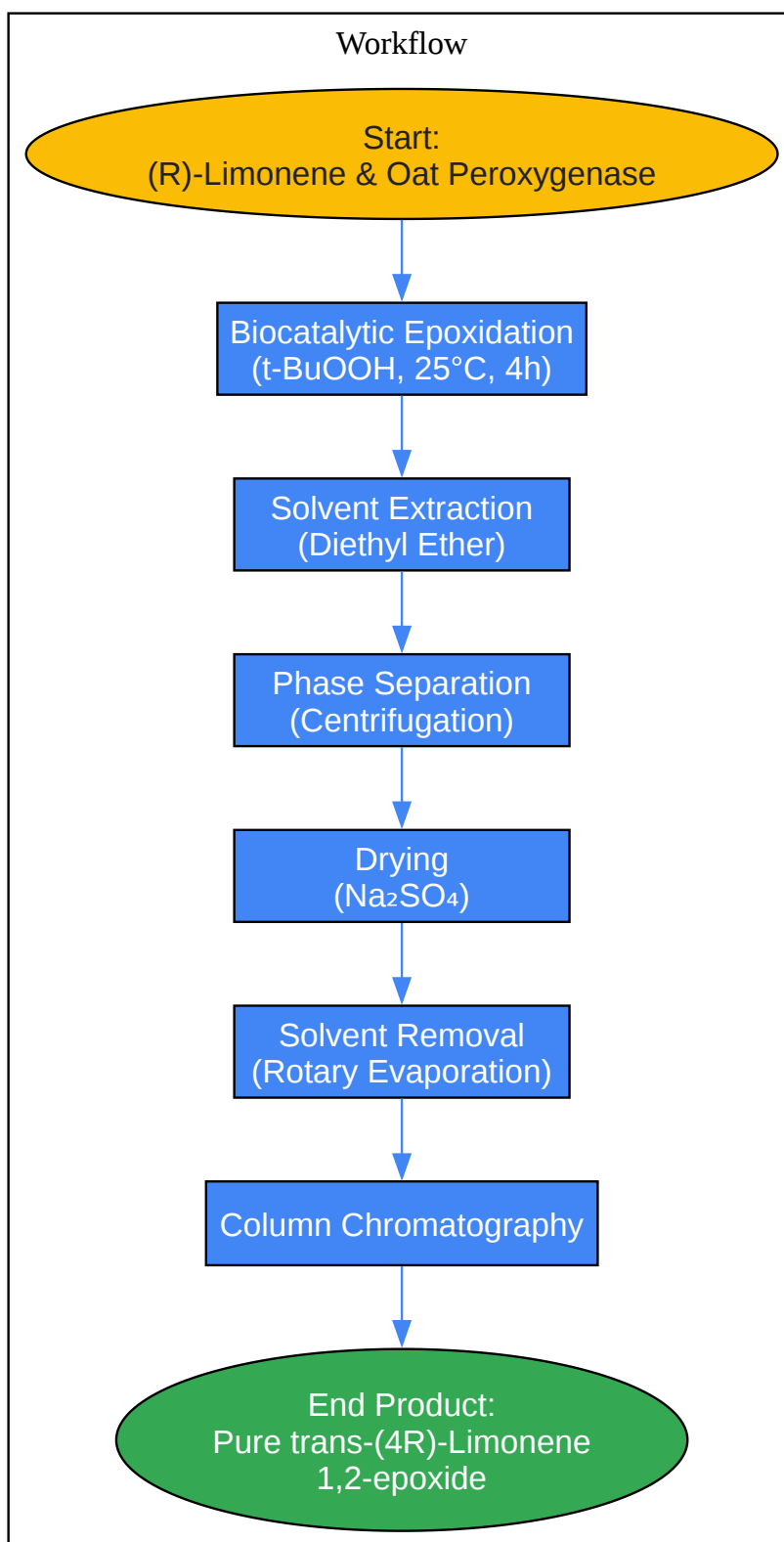


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Caption: Enzymatic hydrolysis of (4R)-limonene 1,2-epoxide.

Experimental Workflow for Biocatalytic Synthesis and Purification

The following diagram illustrates the key steps in the biocatalytic synthesis and subsequent purification of trans-(4R)-limonene 1,2-epoxide.



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Caption: Biocatalytic synthesis and purification workflow.

Conclusion

(4R)-Limonene 1,2-epoxide is a fundamentally important chiral building block with well-defined stereoisomers. The ability to synthesize specific diastereomers through both chemical and biocatalytic methods opens up numerous possibilities for the development of novel pharmaceuticals and functional materials. A thorough understanding of its stereochemistry and spectroscopic properties, as detailed in this guide, is essential for its effective utilization in research and development. The provided experimental protocols offer practical starting points for the synthesis and manipulation of this versatile molecule.

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